3-(3,4,5-Trifluorophenyl)propiophenone
Description
3-(3,4,5-Trifluorophenyl)propiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 3,4,5-trifluorophenyl group at the 3-position. Its molecular formula is C15H11F3O, and it serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine atoms, which enhance stability and reactivity in cross-coupling reactions . The symmetric trifluorophenyl moiety contributes to its crystalline properties and metabolic resistance, making it valuable in drug design.
Properties
IUPAC Name |
1-phenyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-12-8-10(9-13(17)15(12)18)6-7-14(19)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBOJZYZCMXNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644990 | |
| Record name | 1-Phenyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-56-5 | |
| Record name | 1-Phenyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)propiophenone typically involves the reaction of 3,4,5-trifluorobenzaldehyde with propiophenone under specific conditions. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products . The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which can influence its biological activity . The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Fluorination Patterns and Positional Isomers
2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone
- Molecular Formula : C15H9F5O
- Molar Mass : 300.22 g/mol
- Key Differences: Fluorine atoms at the 2' and 4' positions on the propiophenone ring introduce asymmetric electronic effects compared to the 3,4,5-trifluorophenyl group. This asymmetry may reduce crystallinity but improve solubility in polar solvents.
3',5'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone
Halogen-Substituted Analogues
4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone
- Molecular Formula : C15H9BrF4O
- Molar Mass : 369.14 g/mol
- Key Differences : Bromine’s large atomic radius and polarizability increase molecular weight and hydrophobicity. The bromo-fluoro combination enhances halogen bonding, making this compound suitable for crystal engineering or as a heavy-atom derivative in X-ray crystallography .
3',5'-Dichloro-3-(3-fluorophenyl)propiophenone
Methoxy-Substituted Derivatives
2'-, 3'-, and 4'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone
- Molecular Formula : C16H13F3O2
- Molar Mass : 294.28 g/mol (all isomers)
- The electron-donating methoxy group may counteract fluorine’s electron-withdrawing effects, altering redox properties . 4'-Methoxy: Para-substitution minimizes steric effects while enhancing resonance stabilization, improving stability under acidic conditions .
Functional Group Variations
3'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone
- Key Differences : The CF3 group is a stronger electron-withdrawing group than fluorine, significantly increasing the electrophilicity of the ketone. This enhances reactivity in condensation reactions but may reduce solubility in aqueous media .
4'-Cyano-3-(3,5-dimethylphenyl)propiophenone
- Key Differences: The cyano group introduces a strong dipole moment, improving solubility in aprotic solvents. However, replacing trifluorophenyl with dimethylphenyl reduces oxidative stability and metabolic resistance .
Biological Activity
3-(3,4,5-Trifluorophenyl)propiophenone is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 292.27 g/mol. The trifluoromethyl group contributes to its unique reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study by Ritchey et al. (2022) demonstrated that this compound inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.5 | Cell cycle arrest in G1 phase |
| HeLa (Cervical) | 10.8 | Inhibition of PI3K/Akt signaling |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Regulation : It influences cell cycle checkpoints, particularly G1/S transition.
- Membrane Disruption : The presence of the trifluoromethyl group enhances lipophilicity, allowing better penetration into microbial membranes.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Breast Cancer Cells : A clinical investigation involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation.
- Antimicrobial Efficacy : In a controlled trial assessing its efficacy against multi-drug resistant strains of bacteria, the compound was found to significantly reduce bacterial load in infected animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
